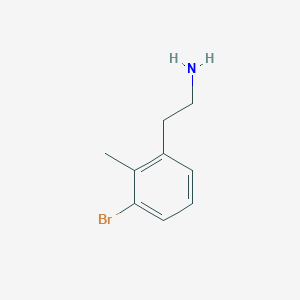

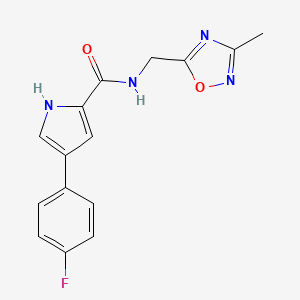

![molecular formula C24H27N3O5S B2626743 草酸1-(4-((1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)-2-(苄硫基)乙酮 CAS No. 1351614-53-3](/img/structure/B2626743.png)

草酸1-(4-((1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)-2-(苄硫基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you mentioned contains several structural components including a benzimidazole, a piperidine ring, and a benzylthio group. Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocycle that is found in various natural and synthetic compounds . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene units and one nitrogen atom . The benzylthio group is a sulfur-containing group that is often involved in various chemical reactions .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a subject of interest in recent years due to their wide range of applications . The synthesis often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . As for the piperidine ring, it can be synthesized through various methods including the reduction of pyridine . The incorporation of the benzylthio group can be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole and piperidine rings are likely to contribute to the rigidity of the molecule, while the benzylthio group could add some flexibility .Chemical Reactions Analysis

The chemical reactivity of this compound would largely depend on the functional groups present. The benzimidazole ring is known to participate in various types of reactions including electrophilic substitution and metal-catalyzed cross-coupling reactions . The piperidine ring can undergo reactions such as dehydrogenation and halogenation . The benzylthio group can be involved in reactions such as oxidation and palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution would all play a role .科学研究应用

抗菌和抗真菌研究中的应用

一系列含唑的哌嗪衍生物,包括与草酸1-(4-((1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)-2-(苄硫基)乙酮结构相关的化合物,被合成并显示出中度至显着的体外抗菌和抗真菌活性。一些化合物对所有测试菌株表现出显着的广谱抗菌功效,与氯霉素和氟康唑等标准药物相当 (Gan, Fang, & Zhou, 2010).

抗炎特性

合成了与目标化合物结构相关的新的哌嗪-1-基双噻唑衍生物,并对其进行了表征。这些化合物表现出显着的体外抗炎活性,一些化合物在特定浓度下显示出很高的保护率。然而,体内抗炎研究显示对角叉菜胶诱导的大鼠后足爪水肿有中度至弱的保护作用 (Ahmed, Molvi, & Khan, 2017).

抗 HIV 活性

合成了与目标化合物结构相关的哌嗪化合物的衍生物,并对其抗 HIV-1 和抗 HIV-2 活性进行了评估。这些化合物显示出作为潜在的非核苷类逆转录酶抑制剂的前景 (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

缓蚀

与目标化合物结构类似的苯并咪唑衍生物被研究作为盐酸中 N80 钢的缓蚀剂。合成的化合物显示出很高的抑制效率,表明作为有效的缓蚀剂的潜力 (Yadav et al., 2016).

癌症治疗和药代动力学

该化合物及其类似物被研究其在癌症治疗中的潜在应用,作为间变性淋巴瘤激酶 (ALK) 抑制剂。该研究重点关注药代动力学,特别是血浆中的酶水解及其对化合物全身清除率的影响 (Teffera et al., 2013).

未来方向

The future research directions for this compound could be quite diverse, given the wide range of applications of its structural components. Potential areas of interest could include the development of new synthetic methods, exploration of its biological activity, and investigation of its physical and chemical properties .

属性

IUPAC Name |

1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-benzylsulfanylethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS.C2H2O4/c26-22(16-27-15-19-6-2-1-3-7-19)24-12-10-18(11-13-24)14-25-17-23-20-8-4-5-9-21(20)25;3-1(4)2(5)6/h1-9,17-18H,10-16H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPYUDCGXWASSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CSCC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

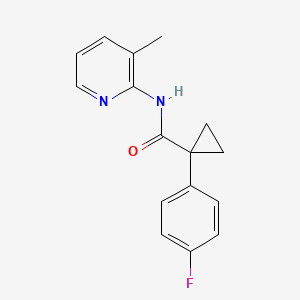

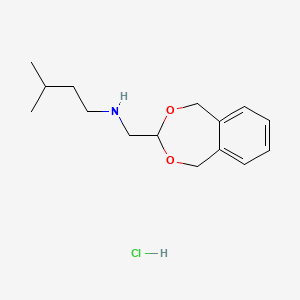

![5-allyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2626662.png)

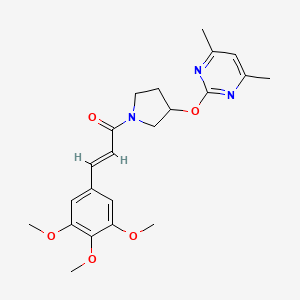

![N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2626672.png)

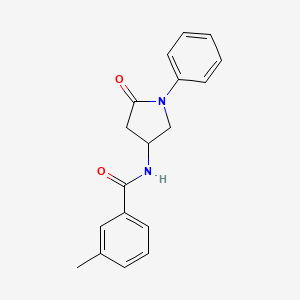

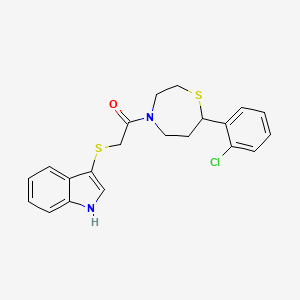

![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2626675.png)

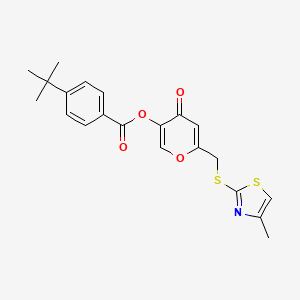

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2626678.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide](/img/structure/B2626681.png)